
(2R)-2-(4-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-methylphenyl)propan-1-ol: is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (4-methylphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity for the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel to facilitate the reduction of (4-methylphenyl)propan-2-one under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: (4-methylphenyl)propan-2-one or (4-methylphenyl)propanoic acid.
Reduction: (4-methylphenyl)propane.
Substitution: (2R)-2-(4-methylphenyl)propyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2R)-2-(4-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(4-methylphenyl)propan-1-ol: The enantiomer of (2R)-2-(4-methylphenyl)propan-1-ol with similar chemical properties but different biological activity.
(4-methylphenyl)propan-2-one: The corresponding ketone used as a precursor in the synthesis of this compound.
(4-methylphenyl)propanoic acid: The oxidized form of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific three-dimensional arrangement allows for selective interactions with biological targets, making it a useful compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2R)-2-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
CLFDIFDNDWRHJF-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C)CO |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


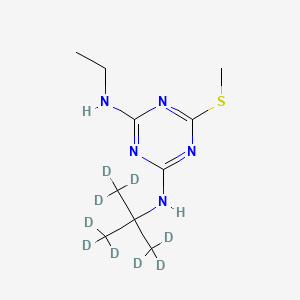
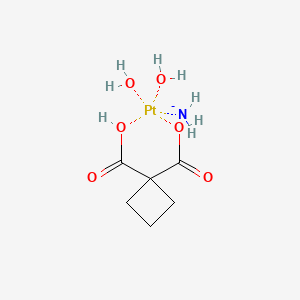
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
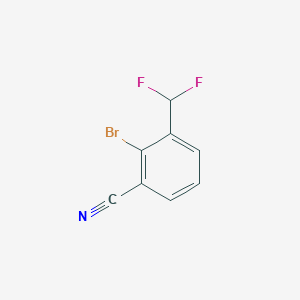
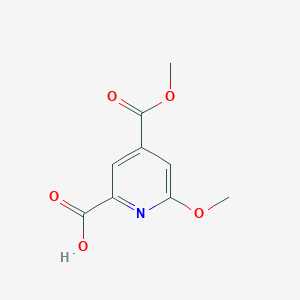
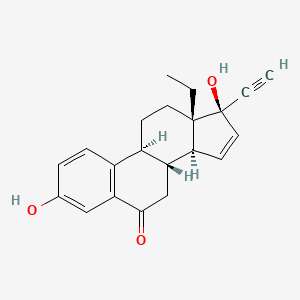
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
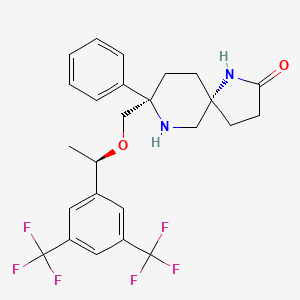
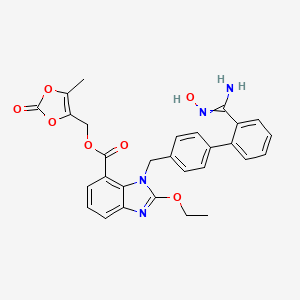
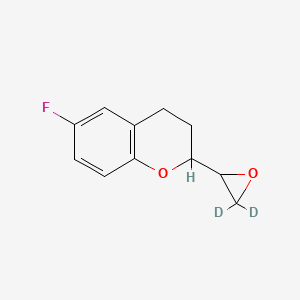

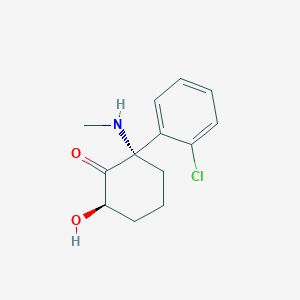
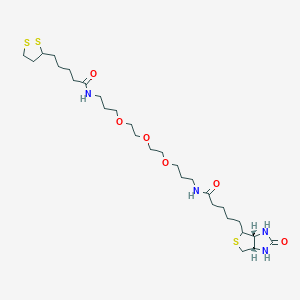
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
